Ketomalonic acid hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

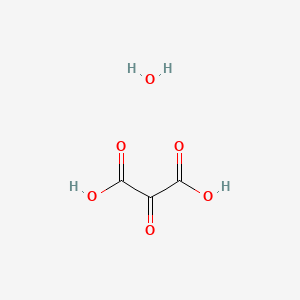

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C3H4O6 |

|---|---|

Molecular Weight |

136.06 g/mol |

IUPAC Name |

2-oxopropanedioic acid;hydrate |

InChI |

InChI=1S/C3H2O5.H2O/c4-1(2(5)6)3(7)8;/h(H,5,6)(H,7,8);1H2 |

InChI Key |

HDCTWUSMUPSEGH-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(C(=O)O)C(=O)O.O |

Origin of Product |

United States |

Nomenclature and Structural Interconversions of Ketomalonic Acid Hydrate

Structural Isomerism and Hydration States of Ketomalonic Acid

Keto-Enol Tautomerism in Ketomalonic Acid Systems

Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. libretexts.org In systems containing a carbonyl group, such as ketomalonic acid, a phenomenon known as keto-enol tautomerism occurs. libretexts.orgmasterorganicchemistry.com This involves an equilibrium between the keto form, which contains a ketone, and the enol form, which features a double bond and a hydroxyl group. libretexts.org

Under typical conditions, the keto form is generally more stable and thus predominates. libretexts.orglibretexts.org However, several factors can influence the position of this equilibrium, including substitution, conjugation, hydrogen bonding, and aromaticity. masterorganicchemistry.com The interconversion between the keto and enol tautomers can be catalyzed by both acids and bases. masterorganicchemistry.comyoutube.com

Influence of Hydration on Keto-Enol Equilibrium

The presence of water can significantly impact the keto-enol equilibrium of ketomalonic acid. In aqueous solutions, ketomalonic acid readily absorbs water to form its hydrate (B1144303), dihydroxymalonic acid. wikipedia.org This hydration process is reversible. google.comevitachem.com

The equilibrium between the keto and enol forms is sensitive to the concentration of the acid and the relative humidity. osti.gov For instance, in concentrated malonic acid particles, which can be considered a proxy for understanding ketomalonic acid behavior, the enol form can become the major tautomer, especially under low humidity conditions. osti.gov As the system becomes more dilute with the uptake of water, the equilibrium tends to shift back towards the more stable keto form. osti.gov

The hydration of carbonyl groups in oxidized organic products can increase the hygroscopicity of atmospheric aerosols, leading to greater water uptake and volume growth. acs.org

Computational Approaches to Tautomeric Equilibria in Hydrated Systems

Computational chemistry provides powerful tools for investigating the tautomeric equilibria of molecules like ketomalonic acid in hydrated environments. nih.gov Density functional theory (DFT) is a commonly employed method to calculate the energies and vibrational frequencies of different tautomers and their hydrated clusters. nih.gov These calculations help in understanding the relative stabilities of the keto and enol forms and how they are influenced by interactions with water molecules. osti.gov

For example, computational studies on malonic acid have shown that hydrogen bonding plays a crucial role in the stability of hydrated clusters. osti.gov By modeling clusters of the acid with varying numbers of water molecules, researchers can predict how the keto-enol equilibrium shifts with changes in hydration levels. osti.gov These theoretical models can also aid in the interpretation of experimental spectroscopic data. nih.gov

Spectroscopic Characterization of Tautomeric Forms

Spectroscopic techniques are essential for the experimental characterization of keto and enol tautomers. Infrared (IR) spectroscopy is particularly useful for identifying the different functional groups present in each form. nih.gov

Keto form: Characterized by a strong absorption peak in the range of 1710-1750 cm⁻¹ corresponding to the C=O stretching vibration of the ketone. nih.gov

Enol form: Exhibits a characteristic absorption peak in the 1690-1710 cm⁻¹ region, which is attributed to the C=C double bond. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for studying tautomerism. nih.gov By analyzing the chemical shifts and coupling constants in the NMR spectrum, it is possible to determine the relative concentrations of the keto and enol forms in a sample. nih.gov UV-Vis spectroscopy can also be employed, as the different electronic structures of the tautomers lead to distinct absorption spectra. nih.gov

The combination of computational and spectroscopic methods provides a comprehensive understanding of the complex tautomeric equilibria in hydrated ketomalonic acid systems. nih.gov

Reversible Hydration of Ketomalonic Acid and its Derivatives

Ketomalonic acid and its derivatives undergo a reversible hydration reaction in the presence of water. google.comevitachem.com The keto group reacts with a water molecule to form a geminal diol, resulting in dihydroxymalonic acid. wikipedia.org This process is analogous to the hydration of other α-keto acids. google.com

The position of this equilibrium is influenced by several factors, including the electronic nature of the substituents on the molecule. researchgate.net The hydration-dehydration process is a key aspect of the reactivity of ketomalonic acid. evitachem.com

Equilibrium Constants and Factors Influencing Hydration

The extent of hydration is quantified by the hydration equilibrium constant, Khyd. A larger Khyd value indicates that the hydrated form is favored at equilibrium.

The equilibrium of α-oxocarboxylic acids, such as ketomalonic acid, is pH-dependent. Under acidic conditions, the hydrated form is generally favored. copernicus.org However, at neutral pH, the equilibrium tends to shift towards the dehydrated keto-form. copernicus.org

The table below presents a compilation of hydration equilibrium constants for various carbonyl compounds, providing context for the behavior of ketomalonic acid.

| Compound | Khyd | Temperature (K) | Method | Reference |

| Glyoxylic acid | 300 | 298 | Experimental | researchgate.net |

| Methylglyoxal | 2700 | 298 | Experimental | researchgate.net |

| Glycolaldehyde | 25 | 298 | Review | researchgate.net |

It is important to note that for many α-keto acids, the reported Khyd values are generally less than 1.8 under acidic conditions and even smaller under neutral conditions, with mesoxalic acid (ketomalonic acid) being a notable exception where the hydrated form is significantly favored. copernicus.orgcopernicus.org

Spectroscopic and Computational Studies of Hydration Mechanisms

In the context of ketomalonic acid hydrate, spectroscopic and computational studies are crucial for understanding the dynamics of its hydration. Computational chemistry, particularly through methods like Density Functional Theory (DFT), offers insights into the initial stages of molecular clustering and the thermodynamic stability of hydrated forms. ustc.edu.cnacs.org For instance, studies on the hydration of related dicarboxylic acids, such as oxalic acid, have utilized computational models to investigate the role of water molecules in stabilizing the acid structure through hydrogen bonding. ustc.edu.cnacs.orgcopernicus.org These computational approaches can predict the most stable configurations of hydrated clusters and the energetic barriers of their formation. copernicus.org

Experimental spectroscopic techniques provide data to validate and refine these computational models. osti.govresearchgate.net For example, IR spectroscopy can identify the vibrational modes of the molecule, revealing the presence of hydroxyl groups and the changes in the carbonyl group upon hydration. osti.gov The combination of these experimental and theoretical approaches provides a comprehensive understanding of the hydration mechanism at a molecular level. nih.gov

Relationship with Anhydrous Ketomalonic Acid and Mesoxalic Acid

Ketomalonic acid can exist in both an anhydrous and a hydrated form. The anhydrous form is also known as mesoxalic acid or oxomalonic acid. wikipedia.orgnih.gov Mesoxalic acid is a dicarboxylic and a ketonic acid that readily reacts with water to form its hydrate, dihydroxymalonic acid. wikipedia.orgwikipedia.org This hydrated form is notable for containing stable geminal hydroxy groups. wikipedia.org

The interconversion between the anhydrous and hydrated forms is a reversible process. google.com The hydrate can be converted to the anhydrous ketomalonic acid through heat treatment or dehydration. googleapis.com In many commercial and laboratory contexts, the term "mesoxalic acid" often refers to its hydrated form, dihydroxymalonic acid. wikipedia.org

Synthesis and Derivatization Methodologies for Ketomalonic Acid Hydrate

Oxidation Pathways for Ketomalonic Acid and its Hydrates

A significant pathway for the synthesis of ketomalonic acid compounds and their hydrates involves the oxidation of malonic acid derivatives. google.comgoogleapis.com Specifically, reacting a malonic acid compound, such as a malonic acid diester, with a chlorous acid compound can selectively oxidize the active methylene (B1212753) group to a carbonyl group, yielding the corresponding ketomalonic acid compound or its hydrate (B1144303). google.comgoogleapis.comwipo.int This reaction can be conducted in the presence of a hydrous solvent to directly produce the hydrate form. google.comgoogleapis.com The reaction is typically carried out within a pH range of 2 to 7, with a more specific range of pH 4 to 6 often being optimal. googleapis.com

Glycerol (B35011), a readily available biorenewable feedstock, serves as a valuable starting material for the production of various high-value chemicals, including ketomalonic acid. bohrium.comrsc.orgelsevierpure.com The selective oxidation of glycerol's three hydroxyl groups can lead to a range of products, and under specific catalytic conditions, ketomalonic acid can be obtained. rsc.orgmdpi.comrug.nl Various metal-based catalysts, including those based on platinum, palladium, and bismuth, have been explored for this transformation. rsc.orgpsu.edu The selectivity of these reactions is highly dependent on factors such as the catalyst composition, metal particle size, support material, and reaction pH. rsc.org

For instance, a two-step aerobic process has been developed where glycerol is first oxidized to tartronic acid over a Pt/CeO2 catalyst, which is then further oxidized to ketomalonic acid using a PtBi/C catalyst. psu.edu

The use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst has proven to be a highly effective method for the selective oxidation of alcohols. bohrium.com In the context of glycerol oxidation, TEMPO, in conjunction with a primary oxidant like sodium hypochlorite (B82951) (NaOCl), can selectively catalyze the conversion of glycerol to ketomalonic acid in high yields under mild, aqueous conditions. unicamp.brresearchgate.netqualitas1998.net

The proposed mechanism involves the oxidation of TEMPO to the highly reactive oxoammonium ion (TEMPO+), which is the active oxidizing species. unicamp.br This species selectively oxidizes the primary and secondary hydroxyl groups of glycerol. researchgate.net The reaction is often conducted at a controlled pH, typically around 10, and in the presence of a bromide co-catalyst. unicamp.brresearchgate.net This process can be performed homogeneously or with a heterogenized TEMPO catalyst, for example, by doping it into a sol-gel silica (B1680970) glass, which allows for catalyst recycling. unicamp.brresearchgate.netqualitas1998.net The TEMPO-mediated oxidation of glycerol proceeds through intermediates such as dihydroxyacetone and tartronic acid, which are progressively oxidized to the final product, ketomalonic acid. researchgate.netpsu.edu

Catalytic Oxidation of Glycerol to Ketomalonic Acid

Role of Metal Catalysts (e.g., BiPt/C, CeBiPt/C)

Bismuth-promoted platinum catalysts on a carbon support (BiPt/C) have been shown to play a significant role in the oxidation of glycerol and its derivatives. The addition of bismuth to a platinum catalyst can significantly alter the selectivity of the oxidation reaction. For instance, the addition of Bi to a Pt/C catalyst increases the selectivity towards dihydroxyacetone (DHA) during glycerol oxidation. nih.gov In the context of producing ketomalonic acid, these catalysts are involved in the oxidation of intermediate products.

The CeBiPt/C catalyst, a multifunctional system, is particularly effective in the conversion of glycerol to poly(ketomalonate). researchgate.netqualitas1998.netijert.org This catalyst facilitates a one-pot oxidative polymerization process. qualitas1998.netijert.org It is capable of:

Oxidizing the primary hydroxyl groups of glycerol to form tartronic acid. researchgate.net

Oxidizing the secondary hydroxyl group of tartronic acid to generate ketomalonic acid. researchgate.net

Promoting the polymerization of the newly formed ketomalonic acid. researchgate.net

This polymerization to poly(ketomalonate) is a relaxation process for the active keto-form of ketomalonic acid, competing with the formation of the hydrated form. researchgate.net

Oxidation of Tartronic Acid to Ketomalonic Acid

Tartronic acid, or hydroxymalonic acid, is a direct precursor to ketomalonic acid through the oxidation of its secondary hydroxyl group. researchgate.netwikipedia.org This conversion can be achieved using various oxidizing agents and catalytic systems.

Supported platinum-bismuth catalysts (Pt-Bi/C) are effective for the oxidation of tartronic acid to ketomalonic acid. researchgate.net The reaction proceeds by the oxidation of the secondary alcohol function of tartronic acid. unicamp.br The use of a Pt/CeO₂ catalyst can first convert glycerol to tartronic acid, which can then be further oxidized to ketomalonic acid using a PtBi/C catalyst in a two-step process. unicamp.br

Furthermore, the stable organic nitroxyl (B88944) radical TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), in conjunction with a co-oxidant like sodium hypochlorite (NaOCl), can efficiently oxidize tartronic acid to ketomalonic acid at a controlled pH. unicamp.brqualitas1998.net The reaction is typically carried out in an aqueous solution. qualitas1998.net

Oxidation of Dihydroxyacetone to Ketomalonic Acid

Dihydroxyacetone (DHA), an isomer of glyceraldehyde, can also be oxidized to form ketomalonic acid. qualitas1998.netqualitas1998.net Similar to the oxidation of tartronic acid, this transformation can be mediated by the TEMPO/NaOCl system in an aqueous solution. qualitas1998.net However, the oxidation of DHA to ketomalonic acid can sometimes result in partial degradation of the product. qualitas1998.net

The oxidation of all three hydroxyl groups of glycerol, which can proceed through intermediates like DHA, ultimately yields ketomalonic acid. researchgate.netqualitas1998.net

Alternative Oxidative Routes (e.g., Selenium Dioxide)

Selenium dioxide (SeO₂) is a known oxidizing agent capable of oxidizing the active methylene group of malonic acid derivatives to a carbonyl group, thereby forming ketomalonic acid derivatives. google.comadichemistry.comgoogle.com This method, often referred to as the Riley oxidation, provides a direct route to the 1,2-dicarbonyl structure from a methylene group adjacent to a carbonyl. adichemistry.com For instance, selenium dioxide has been used to oxidize malonic acid diesters to the corresponding ketomalonic acid diesters. google.com However, the yields from this method can be moderate. google.com The reaction is typically carried out in a solvent like dioxane. oup.comcaltech.edu

Synthesis of Ketomalonic Acid Diesters and their Hydrates

Ketomalonic acid diesters and their hydrated forms are valuable intermediates in organic synthesis. google.com

Conversion from Malonic Acid Diesters

The most direct route to ketomalonic acid diesters is the oxidation of the corresponding malonic acid diesters. google.comresearchgate.net This involves the conversion of the active methylene group (CH₂) situated between the two ester functionalities into a ketone group (C=O).

Several oxidizing agents have been employed for this transformation:

Selenium Dioxide (SeO₂) : This reagent can oxidize malonic acid diesters, although the reported yields are around 32.3%. google.com

Dinitrogen Trioxide (N₂O₃) : This method has been reported to provide higher yields, in the range of 74-76%. google.com

Chromium Trioxide (CrO₃) : Yields of around 70% have been achieved using this oxidant. google.com

Chlorous Acid Compounds : A more recent and efficient method involves the reaction of malonic acid diesters with chlorous acid or its salts. google.comgoogleapis.com This process is advantageous as it avoids the use of highly toxic or expensive reagents and can be performed under mild conditions. google.comgoogleapis.com

Ozone : Ozonolysis of methylene group-substituted compounds derived from malonic acid diesters is another reported method. google.comgoogle.com

Cerium(IV) Ammonium (B1175870) Nitrate (B79036) (CAN) : In the presence of an oxygen atmosphere, CAN can effectively oxidize diethyl malonate to diethyl 2-oxomalonate hydrate. acs.org

Strategies for Anhydrous Keto Form Conversion from Hydrates

The hydrated form of ketomalonic acid diesters is often the direct product of the synthesis, especially when the reaction is carried out in the presence of water. acs.orggoogle.com To obtain the anhydrous keto form, which is often the desired reactant for subsequent reactions, a dehydration step is necessary. acs.orgunr.edu.ar

A common and effective strategy for this conversion is azeotropic distillation . acs.orgunr.edu.arwikipedia.org This technique involves heating the hydrated diester in a solvent that forms a low-boiling azeotrope with water, such as toluene. acs.orgunr.edu.ar As the mixture is heated, the water is removed along with the solvent vapor, driving the equilibrium towards the anhydrous keto form. acs.orgunr.edu.ar After the azeotropic removal of water, any remaining solvent can be eliminated under high vacuum to yield the pure, anhydrous ketomalonic acid diester. acs.orgunr.edu.ar Short-path distillation has also been mentioned as a method for dehydration. beilstein-journals.orgnih.gov

Preparation of Ketomalonic Acid Salts (e.g., Disodium (B8443419) Mesoxalate)

The salts of ketomalonic acid, such as disodium mesoxalate, can be prepared through various methods. One common laboratory synthesis involves the use of a cation exchange resin. mdpi.comrsc.org In this procedure, an aqueous suspension of disodium mesoxalate is passed through a cation exchange resin, such as Amberlite IR-120, to generate a solution of mesoxalic acid. mdpi.comrsc.org This acidic solution can then be neutralized with a base to form the desired salt. For instance, reacting the mesoxalic acid solution with basic copper(II) carbonate yields copper mesoxalate complexes. rsc.orgnih.gov Similarly, the addition of aqueous ammonia (B1221849) to the mesoxalic acid solution, followed by a copper(II) acetate (B1210297) solution, can produce ammonium copper mesoxalate salts. mdpi.com

Another approach to synthesizing ketomalonic acid salts involves the oxidation of glycerol. researchgate.net For example, glycerol can be oxidized to the sodium salt of ketomalonic acid in high yields using reagents like sodium hypochlorite in the presence of a TEMPO catalyst. researchgate.net

The table below summarizes key information for disodium mesoxalate.

| Property | Value |

| Synonyms | Dihydroxymalonic acid disodium salt, Ketomalonic acid disodium salt, Mesoxalic acid disodium salt monohydrate |

| CAS Number | 31635-99-1 |

| Molecular Formula | (HO)₂C(COONa)₂ |

| Molecular Weight | 180.02 g/mol |

Table 1: Properties of Disodium Mesoxalate. sigmaaldrich.com

Advanced Reaction Mechanisms and Kinetics of Ketomalonic Acid Hydrate

The chemical behavior of this compound is characterized by several important reaction pathways, including decarboxylation, oxidation, and reduction.

Decarboxylation Pathways of Ketomalonic Acid and its Derivatives

The decarboxylation of β-keto acids, a class of compounds to which ketomalonic acid belongs, is a well-studied organic reaction that results in the loss of carbon dioxide. masterorganicchemistry.comyoutube.com

The decarboxylation of β-keto acids is proposed to proceed through a concerted mechanism involving a cyclic transition state. masterorganicchemistry.com This six-membered transition state facilitates the cleavage of the C-C bond and the formation of an enol intermediate. masterorganicchemistry.comlibretexts.org This pathway is energetically favorable and allows the reaction to occur at moderate temperatures. libretexts.org

The initial product of the decarboxylation of a β-keto acid is an enol. masterorganicchemistry.comyoutube.com This enol intermediate then undergoes tautomerization to form the more stable keto form. masterorganicchemistry.commasterorganicchemistry.com Keto-enol tautomerism is the process by which the enol and keto forms interconvert, and the equilibrium generally favors the keto form. masterorganicchemistry.com This tautomerization can be catalyzed by either acid or base. masterorganicchemistry.comyoutube.com In the presence of acid, the oxygen of the carbonyl group is protonated, while in the presence of base, the alpha-carbon is deprotonated. masterorganicchemistry.com

The efficiency of decarboxylation reactions can be influenced by several factors. For instance, the decarboxylation of certain malonic acid derivatives has been shown to be sensitive to the base and solvent used. rsc.org In some cases, the choice of base, such as cesium carbonate over other bases, and the use of a specific solvent like acetonitrile (B52724) can significantly improve the yield of the decarboxylated product. acs.org Furthermore, temperature plays a crucial role, with optimal yields often obtained at elevated temperatures. acs.org The pH of the reaction medium can also affect the rate of decarboxylation. For example, the decarboxylation of acetoacetic acid, a related β-keto acid, is influenced by pH, with the acid form decomposing faster than its conjugate base. masterorganicchemistry.com

Oxidation and Reduction Chemistry of this compound

Ketomalonic acid and its derivatives can undergo both oxidation and reduction reactions. The oxidation of glycerol can yield ketomalonic acid. researchgate.net Conversely, ketomalonic acid can be reduced. For example, it can be reduced to malic acid, a key component in cellular metabolic processes. ontosight.ai The oxidation of various substrates can also lead to the formation of ketomalonic acid derivatives. For instance, the oxidation of isoprothiolane (B132471) by ozone can produce the diisopropyl ester of ketomalonic acid monohydrate. nih.gov Furthermore, the electrochemical oxidative decarboxylation of disubstituted malonic acids provides a method for synthesizing ketones and ketals. organic-chemistry.orgulb.ac.be

Oxidation Reactions (e.g., with Potassium Permanganate)

Potassium permanganate (B83412) (KMnO₄) is a potent oxidizing agent capable of reacting with a wide range of organic compounds, including ketones. libretexts.org The oxidation of ketones by permanganate can proceed via different mechanisms depending on the pH of the medium. researchgate.net In acidic solutions, the reaction is proposed to involve the acid-catalyzed nucleophilic addition of the permanganate ion to the carbonyl carbon. In alkaline conditions, the mechanism may involve electron abstraction from the enolate form of the ketone. researchgate.net

For ketomalonic acid, a β-keto dicarboxylic acid, oxidation with a strong oxidant like KMnO₄ is expected to be destructive, leading to the cleavage of carbon-carbon bonds. libretexts.org Given the structure of ketomalonic acid, the oxidation would likely cleave the molecule, potentially yielding oxalic acid and carbon dioxide as final products. The reaction proceeds until the formation of carboxylic acids. libretexts.org While the general principles of ketone oxidation by permanganate are well-established, specific mechanistic studies detailing the precise intermediates and products for ketomalonic acid are not extensively documented in the reviewed literature.

Reduction Reactions (e.g., to Glyoxylic Acid with Sodium Borohydride)

The reduction of ketones typically yields secondary alcohols. Sodium borohydride (B1222165) (NaBH₄) is a common and selective reducing agent used for this transformation, converting the carbonyl group (C=O) into a hydroxyl group (CH-OH). ambeed.commasterorganicchemistry.com

When considering the structure of this compound (dihydroxymalonic acid), the central carbon atom is already in a hydrated ketone form, equivalent to a gem-diol. The reduction of the carbonyl group of ketomalonic acid would result in the formation of tartronic acid (hydroxymalonic acid). Indeed, literature confirms that dihydroxymalonic acid is reduced to tartronic acid using sodium amalgam, a different reducing agent. wikipedia.org

The formation of glyoxylic acid from this compound does not occur via reduction with sodium borohydride. Instead, it is the result of a thermal decomposition reaction. When an aqueous solution of dihydroxymalonic acid is heated by boiling, it undergoes decarboxylation (loss of CO₂) to yield glyoxylic acid. wikipedia.org This distinction is critical: reduction targets the ketone functionality, whereas thermal decomposition leads to the loss of a carboxyl group.

| Reaction | Reagent/Condition | Product |

| Reduction | Sodium Amalgam | Tartronic Acid wikipedia.org |

| Decomposition | Boiling Aqueous Solution | Glyoxylic Acid + CO₂ wikipedia.org |

Metal Ion Chelation and Complex Formation

Ketomalonic acid, as a dicarboxylic acid containing a central ketone group, possesses functional groups capable of acting as a chelating agent, binding to metal ions to form stable complexes. mit.edu The two carboxyl groups can coordinate with a metal ion, forming a stable six-membered ring structure. This chelation is a common feature of malonic acid and its derivatives. core.ac.uk

Spectroscopic Analysis of Metal-Ketomalonate Complexes

The formation of metal complexes with ketomalonate can be investigated using various spectroscopic techniques, primarily Fourier-Transform Infrared (FT-IR) and UV-Visible (UV-Vis) spectroscopy.

FT-IR Spectroscopy: The coordination of a metal ion to the carboxylate groups of ketomalonic acid induces characteristic shifts in the vibrational frequencies of the C=O and C-O bonds. In the FT-IR spectrum of the free ligand, the carboxylic acid groups show a strong C=O stretching band. Upon deprotonation and complexation, this band is replaced by two new bands corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the coordinated carboxylate group (COO⁻). researchgate.nethilarispublisher.com The positions of these bands and the difference between them (Δν = νₐₛ - νₛ) can provide information about the coordination mode (e.g., monodentate, bidentate chelating, or bridging). hilarispublisher.com

UV-Visible Spectroscopy: The UV-Vis spectra of transition metal-ketomalonate complexes are expected to exhibit absorptions characteristic of the metal ion's d-electron configuration and the ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. researchgate.netbath.ac.uk For transition metal complexes, the coordination environment created by the ketomalonate ligand will split the d-orbitals of the metal ion, giving rise to d-d electronic transitions that typically occur in the visible region of the spectrum. libretexts.org The position and intensity of these absorption bands are sensitive to the geometry of the complex and the nature of the metal-ligand bonding. psu.edu

While general principles are established, specific spectral data (e.g., absorption maxima) for named metal-ketomalonate complexes were not available in the surveyed literature.

Stability and Reactivity of Chelated Species

The stability of metal-ketomalonate complexes is quantified by their stability constants (K_stab or log β). wikipedia.orgsavemyexams.com A high stability constant indicates a strong metal-ligand interaction and the formation of a stable complex in solution. scispace.com The stability of chelates formed by malonic acid derivatives is influenced by factors such as the nature of the metal ion (charge and radius) and the basicity of the ligand. core.ac.ukwikipedia.org For instance, the stability of complexes with trivalent metal ions like Fe(III) is generally greater than with divalent ions. core.ac.uk

The reactivity of the chelated species is intrinsically linked to its stability. Highly stable chelates are less likely to dissociate or participate in ligand exchange reactions. scispace.com The chelation of a metal ion by ketomalonate can modify the metal's redox potential and influence its reactivity in catalytic or biological systems. Although specific stability constants for ketomalonate complexes are not detailed in the provided search results, data for related malonic acids show a trend where electron-donating groups on the malonic backbone increase the stability of the corresponding metal complexes. core.ac.uk

Polymerization Mechanisms of Ketomalonic Acid

Ketomalonic acid can undergo polymerization through its ketone-carbonyl group, which can form polyether chains. This polymerization can be initiated by either cationic or anionic mechanisms depending on the reaction conditions. vot.pl

Cationic Polymerization of Ketomalonic Acid

Cationic polymerization is a type of chain-growth polymerization initiated by an electrophilic species, such as a protic acid or a Lewis acid. youtube.comwikipedia.org The process involves the formation of a cationic intermediate that propagates by successively adding monomer units.

The cationic polymerization of ketomalonic acid is proposed to be effectively promoted by initiators like perchloric acid and zinc chloride. The mechanism follows the general steps of cationic polymerization:

Initiation: An initiator (H⁺ from an acid) protonates the oxygen atom of the ketone-carbonyl group of ketomalonic acid. This creates a carbocation intermediate, which is the initial reactive species. mit.eduyoutube.com

Propagation: The carbocationic center of the initiated monomer then attacks the nucleophilic oxygen of another ketomalonic acid monomer. This process adds the new monomer to the chain and regenerates the carbocation at the new chain end, allowing the polymer to grow. mit.edu

Termination: The growing polymer chain can be terminated through various mechanisms, such as reaction with a counter-ion, loss of a proton, or chain transfer to a monomer or solvent molecule, which ends the polymerization of that specific chain. mit.edu

For cationic polymerization to occur in an aqueous environment, the monomer must be more nucleophilic than water to compete effectively for the initiator. vot.pl

Anionic Polymerization of Ketomalonic Acid

The anionic polymerization of ketomalonic acid, also known as mesoxalic acid, proceeds through its disodium salt in a basic aqueous solution. mdpi.comvot.pl This process represents a notable example of polymerization occurring in an aqueous medium, a method that has garnered increasing attention due to environmental considerations and its relevance to medical and pharmaceutical applications. vot.pl The polymerization occurs via the carbonyl group of the ketomalonic acid salt. vot.pl

The reaction can be successfully conducted in water primarily because the resulting alkoxide anion is weakly basic, which significantly suppresses the chain transfer reaction to water that would otherwise terminate the polymer chain. vot.pl Research indicates that the tartronic acid (TA)-carbanion can serve as an effective initiator for the anionic polymerization of ketomalonic acid in these basic aqueous environments. researchgate.net

The resulting polymer is poly(ketomalonate) (PKM). A key structural feature of PKM produced through this anionic route is the absence of hydrogen atoms bonded directly to the carbon atoms of the main polyether chain. researchgate.net This polymer is conceptualized as a polymer of carbon dioxide, with the structure stabilized by sodium ions. researchgate.net The polymerization process is influenced by pH, with the anionic pathway being favored under basic conditions. researchgate.net

| Initiator / Catalyst | Monomer | Solvent/Medium | Resulting Polymer | Key Findings |

| Tartronic acid-carbanion | Disodium salt of ketomalonic acid | Basic aqueous solution | Poly(ketomalonate) (PKM) | Polymerization proceeds via the carbonyl group; weak basicity of the alkoxide anion suppresses chain transfer to water. vot.plresearchgate.net |

| CeBiPt/C catalyst | Glycerol (oxidized to KM) | Aqueous solution | Poly(ketomalonate) (PKM) | A multi-functional catalyst facilitates the oxidation of glycerol to ketomalonic acid (KM) and the subsequent polymerization. researchgate.net |

Solvent Effects on Ketomalonic Acid Reactivity and Equilibria

The chemical behavior of ketomalonic acid is significantly influenced by the surrounding solvent, which affects both its reaction rates and equilibrium states. These effects are prominently observed in its hydration equilibrium and in enzymatic reactions where it acts as a substrate.

Hydration Equilibrium:

In aqueous solutions, α-oxocarboxylic acids like ketomalonic acid exist in equilibrium with their hydrate form, a geminal diol. copernicus.org The position of this equilibrium is highly dependent on the pH of the solution. Under acidic conditions, the equilibrium favors the hydrated form. Conversely, at neutral pH values, the dehydrated keto-form is the predominant species. copernicus.org This pH-dependent behavior is a critical factor in understanding the compound's reactivity in different aqueous environments.

Solvent Isotope Effects:

The role of the solvent is also evident in studies of enzymatic reactions involving ketomalonic acid. In reactions catalyzed by serine-glyoxylate aminotransferase (SGAT), substituting the normal aqueous solvent (H₂O) with deuterium (B1214612) oxide (D₂O) reveals a solvent deuterium isotope effect. nih.gov For the reaction with ketomalonate as an alternative substrate, a solvent deuterium isotope effect of approximately 2 was measured on the kinetic parameter (V/K)ketomalonate, and a more pronounced effect of about 5.5 was observed on the maximum reaction velocity (V). nih.govacs.org

Influence of pH on Reactivity:

The pH of the solvent, beyond its effect on hydration equilibrium, also directly impacts reaction rates. For instance, in the TEMPO-mediated oxidation of glycerol to ketomalonic acid, the reaction rate is highly dependent on the pH of the aqueous solution. The rate maximizes at a pH of 10, decreasing at both more acidic and more alkaline conditions. unicamp.br This demonstrates that the protonation state of the reactants and catalytic species, which is controlled by the solvent's pH, is crucial for optimal reactivity. unicamp.br

| Phenomenon | Solvent Condition | Effect on Ketomalonic Acid | Research Finding |

| Hydration Equilibrium | Acidic pH | Favors hydrated (gem-diol) form. | The equilibrium between the keto and hydrate forms is pH-dependent. copernicus.org |

| Neutral pH | Favors dehydrated (keto) form. | The keto-form predominates at neutral pH. copernicus.org | |

| Enzymatic Reaction (SGAT) | Deuterium Oxide (D₂O) vs. H₂O | A solvent isotope effect is observed (V/K ≈ 2, V ≈ 5.5). | Suggests protonation at Cα is the rate-limiting step in the transamination reaction. nih.govacs.org |

| Oxidation Reaction | pH 10 | Maximum reaction rate for TEMPO-mediated oxidation. | The pH of the aqueous solvent has a critical influence on catalytic activity. unicamp.br |

Role as an Endogenous Metabolite

Ketomalonic acid, in its salt form mesoxalate, is recognized as an endogenous metabolite in humans and other organisms. medchemexpress.comresearchgate.net It has been identified in biological fluids and is involved in cellular metabolism. researchgate.nethmdb.ca The Human Metabolome Database lists mesoxalic acid as being detected in the cytoplasm and extracellular space. hmdb.ca Its presence has been noted in various foods, suggesting it can also be introduced exogenously. hmdb.ca The compound can be generated naturally through the enzymatic activity of both mammalian and bacterial enzymes on several precursors. hmdb.ca

Involvement in Central Metabolic Pathways

Ketomalonic acid is an intermediate in several significant metabolic pathways, playing a role in the metabolism of amino acids and carbohydrates. ontosight.ai

Ketomalonic acid is involved in the metabolism of amino acids. ontosight.ai It can be a substrate for aminotransferases, enzymes that catalyze the interconversion of amino acids and keto acids. For instance, research has shown the enzymatic formation of aminomalonic acid from ketomalonic acid. hmdb.canih.gov This suggests a direct link to amino acid synthesis and degradation pathways. Furthermore, it is implicated in the degradation of certain amino acids. ontosight.ai Studies on saccharopine dehydrogenase, an enzyme in the lysine (B10760008) degradation pathway, have shown that α-ketomalonate can act as an alternative substrate to the natural substrate α-ketoglutarate. nih.govacs.org

The compound is an intermediate in carbohydrate metabolism. ontosight.ai While direct participation in core pathways like glycolysis is not its primary role, its connection is evident through related metabolites. For example, dihydroxyacetone, an intermediate in glucose metabolism, can be oxidized to form ketomalonic acid. researchgate.net Additionally, the oxidation of glycerol, a product of fat metabolism that can enter gluconeogenesis, can also yield ketomalonic acid. researchgate.net Its structural similarity to other keto acids involved in the citric acid cycle, like oxaloacetate, positions it at a crossroads of metabolic activity. wikipedia.org

A significant role for ketomalonic acid is its involvement in glyoxylate (B1226380) metabolism. ontosight.aiwikipedia.org It can be decarboxylated to form glyoxylic acid, a key component of the glyoxylate cycle which allows organisms to synthesize carbohydrates from fatty acids. ontosight.aiwikipedia.org Furthermore, serine-glyoxylate aminotransferase can use ketomalonate as an alternative substrate, linking the metabolism of serine, glycine, and glyoxylate. nih.gov

Ketomalonic acid is also metabolically related to oxalate (B1200264). ontosight.ai While the precise pathways are complex, its structural similarity to oxaloacetate, a direct precursor to oxalate in some pathways, suggests a potential connection. The metabolism of related dicarboxylic acids is often interconnected, and dysregulation can lead to conditions involving oxalate accumulation. wikipedia.org

Enzymatic Interactions and Substrate Specificity

Ketomalonic acid interacts with various enzymes, often as a substrate or an inhibitor, which highlights its biological relevance. Its unique structure, featuring two carboxylic acid groups and a central ketone, allows it to bind to the active sites of several dehydrogenases and aminotransferases. ontosight.ainih.gov

Key Enzymatic Interactions:

Malate Dehydrogenase: This citric acid cycle enzyme can bind α-ketomalonate in its active site. nih.govebi.ac.uk The binding helps to understand the high degree of substrate discrimination, as the enzyme's structure accommodates the charge of dicarboxylic acids like oxaloacetate and α-ketomalonate while repelling smaller monocarboxylic substrates like pyruvate (B1213749). nih.gov

Malic Enzyme: Crystal structure analysis of human mitochondrial malic enzyme shows it can form a complex with ketomalonate. researchgate.net This interaction demonstrates that the active site can bind inhibitors that are structurally similar to the substrate, malate. researchgate.net

Serine-Glyoxylate Aminotransferase (SGAT): This enzyme, which normally interconverts L-serine and glyoxylate, can utilize ketomalonate as an alternative substrate. nih.gov Studies with SGAT have shown that the reaction with ketomalonate involves a rate-limiting protonation step, providing insights into the enzyme's catalytic mechanism. nih.gov

Saccharopine Dehydrogenase: In studies of this enzyme from Saccharomyces cerevisiae, α-ketomalonate was identified as one of several α-keto acid analogues that can serve as an alternative substrate in the reductive amination reaction. nih.govacs.org

Lactate (B86563) Dehydrogenase: Kinetic studies have been formulated for the reduction of ketomalonate by lactate dehydrogenase, indicating it can act as a substrate for this enzyme as well. thegoodscentscompany.com

The following table summarizes the kinetic parameters or observed interactions for ketomalonic acid with various enzymes.

| Enzyme | Organism/Source | Type of Interaction | Research Finding |

| Malate Dehydrogenase | Porcine Cytoplasm | Substrate Analogue Binding | Forms a ternary complex, revealing structural basis for substrate specificity. nih.gov |

| Malic Enzyme | Human Mitochondria | Inhibitor Binding | Forms a quaternary complex, showing the enzyme in a closed form. researchgate.net |

| Serine-Glyoxylate Aminotransferase | Hyphomicrobium methylovorum | Alternative Substrate | Reaction displays a transient quinonoid intermediate, indicating a rate-limiting protonation step. nih.gov |

| Saccharopine Dehydrogenase | Saccharomyces cerevisiae | Alternative Substrate | Can replace α-ketoadipate in the reductive amination reaction. nih.govacs.org |

| Lactate Dehydrogenase | Not Specified | Substrate | Kinetic formulations for the reduction of ketomalonate have been developed. thegoodscentscompany.com |

Substrate for Oxalate Oxidase

This compound has been identified as a substrate for oxalate oxidase (OxOx), an enzyme that catalyzes the oxidation of oxalate. nih.govresearchgate.net While early proposals suggested that the reaction of oxalate oxidase with ketomalonic acid (referred to as mesoxalate) would yield glyoxylate and carbon dioxide in a non-oxidative decarboxylation, more recent and detailed analyses have presented conflicting evidence. nih.govresearchgate.net

A study utilizing High-Performance Liquid Chromatography (HPLC) and Membrane Inlet Mass Spectrometry (MIMS) to analyze the reaction products of Ceriporiopsis subvermispora oxalate oxidase (CsOxOx) with mesoxalate found no evidence of glyoxylate formation. plos.org Instead, the findings from this research indicate that the enzymatic reaction consumes oxygen, leading to the production of carbon dioxide and hydrogen peroxide. plos.org This positions the reaction as an oxidative process, contrary to the earlier hypothesis.

The kinetic parameters of the oxalate oxidase-catalyzed reaction with mesoxalate have been shown to be comparable to those observed with its primary substrate, oxalate. nih.gov Isothermal titration calorimetry (ITC) has been employed to determine these kinetic constants, providing a method to study the reaction even when the products are not easily detectable by spectrophotometry. researchgate.netresearchgate.net The use of a horseradish peroxidase (HRP) coupled steady-state kinetic assay has also been applied to measure the formation of hydrogen peroxide with both oxalate and mesoxalate as substrates. plos.org

Interactions with Saccharopine Dehydrogenase and other Ketoacid-Metabolizing Enzymes

This compound serves as a substrate for a variety of enzymes involved in ketoacid metabolism, demonstrating its integration into central metabolic pathways.

Kinetic analyses have been performed to characterize the interaction of ketomalonic acid with several enzymes. For instance, saccharopine dehydrogenase (SDH) from Saccharomyces cerevisiae, an enzyme in the lysine biosynthesis pathway, can utilize α-ketomalonate (the deprotonated form of ketomalonic acid) as a substrate. nih.gov The kinetic parameters for this reaction have been determined and are presented in the table below.

| Substrate | V/Et (s⁻¹) | Km (mM) | (V/K) (M⁻¹s⁻¹) |

| α-Ketomalonate | 0.046 ± 0.003 | 1.8 ± 0.3 | 26 |

| Table 1: Kinetic parameters of Saccharopine Dehydrogenase with α-Ketomalonate at pH 7.0. Data sourced from a study on the substrate specificity of saccharopine dehydrogenase from Saccharomyces cerevisiae. nih.gov |

Other enzymes that have been shown to process ketomalonic acid include:

Serine-glyoxylate aminotransferase (SGAT): This enzyme from Hyphomicrobium methylovorum can use ketomalonate as an alternative substrate, with a reported Km value of 1.13 ± 0.08 mM. nih.gov Pre-steady-state experiments with ketomalonate as the substrate have revealed the transient formation of a quinonoid intermediate, suggesting that the protonation at the Cα position is the rate-limiting step in this specific reaction. nih.gov

Lactate dehydrogenase (LDH): Initial rate kinetic studies have shown that lactate dehydrogenase can use ketomalonate as a substrate in a reaction involving NADH. nih.gov The kinetic behavior suggests a rapid equilibrium ordered bi-bi ternary complex mechanism. nih.gov

2-Keto acid oxidoreductases: In Trichomonas vaginalis, two alternative 2-keto acid oxidoreductases (KOR1 and KOR2) have been identified that can utilize α-ketomalonate as a substrate, alongside other 2-keto acids like pyruvate and α-ketobutyrate. nih.gov

Aldo-keto reductases: An aldo-keto reductase from Vitis vinifera with 2-keto-l-gulonate reductase activity has demonstrated broad substrate specificity, including the ability to reduce glyoxylate, pyruvate, and hydroxypyruvate. nih.gov Other aldo-keto reductases have also been shown to have a wide substrate range for various keto acids and ketones. plos.org

The ability of various ketoacid-metabolizing enzymes to act on ketomalonic acid is determined by the specific structural features of their active sites. For saccharopine dehydrogenase, studies with various α-keto acid analogues have provided insight into the keto acid binding pocket. nih.gov These studies suggest that the binding pocket is relatively large and flexible. ontosight.ainih.gov

The substrate specificity of D-2-hydroxyacid dehydrogenases is also broad, with many members acting as reductases for a range of 2-keto acids. nih.gov For example, the recombinant PanE protein from Lactococcus lactis, a D-hydroxyacid dehydrogenase, can reduce various branched and straight-chain 2-keto acids. asm.org Similarly, L-lactate dehydrogenase from Bacillus stearothermophilus shows a substrate specificity that, while highest for its natural substrate pyruvate, extends to other 2-keto acids. cdnsciencepub.com The structural and chemical properties of the substrate, such as chain length and branching, significantly influence the kinetic parameters of these enzymatic reactions. cdnsciencepub.com

Biochemical System Reactivity and Regulation

Ketomalonic acid is an intermediate in several metabolic pathways, including the glyoxylate cycle and amino acid metabolism. ontosight.ai Its metabolism is interconnected with other key metabolic processes. For instance, ketomalonic acid can be formed from the oxidation of glycerol, passing through intermediates such as glyceraldehyde, glyceric acid, and tartronic acid. researchgate.net It can also be enzymatically converted to aminomalonic acid. nih.gov

The regulation of pathways involving ketomalonic acid is likely influenced by the availability of substrates and the allosteric control of the enzymes involved. In the broader context of keto acid metabolism, regulation occurs at multiple levels, including hormonal, transcriptional, post-translational, and biochemical (substrate availability and allosteric effects). nih.gov For example, the activity of enzymes in the glyoxylate cycle, which is related to ketomalonic acid metabolism, is subject to regulation that allows organisms like plants and bacteria to utilize two-carbon compounds for gluconeogenesis. inflibnet.ac.inwikipedia.org The transport of intermediates across peroxisomal membranes is also a crucial aspect of the regulation of glyoxylate metabolism. frontiersin.org While specific regulatory mechanisms for the direct enzymatic pathways of ketomalonic acid are not extensively detailed, the principles governing related metabolic networks, such as feedback inhibition and substrate-level control, are expected to play a significant role.

Analytical Methodologies for Ketomalonic Acid Hydrate Research

Chromatographic Techniques for Separation and Quantification

The analysis of ketomalonic acid hydrate (B1144303) relies on advanced chromatographic techniques that enable its separation from complex mixtures and its subsequent quantification. These methods are essential for understanding its role in various chemical and biological systems. The primary techniques employed include gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS/MS), and various modes of high-performance liquid chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS) for Ketoacid Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique used for identifying and quantifying volatile and semi-volatile organic compounds. uah.edu For the analysis of keto acids like ketomalonic acid, which are typically non-volatile, a chemical derivatization step is necessary to increase their volatility and thermal stability. escholarship.org This process converts the polar functional groups (carboxyl and hydroxyl groups) into less polar, more volatile derivatives, such as trimethylsilyl (TMS) or methyl esters. nih.govresearchgate.net Derivatization also serves to stabilize α-keto acids, preventing their decarboxylation at the high temperatures used in the GC injector. uah.edu

In a typical GC-MS analysis, the derivatized sample is injected into the gas chromatograph, where it is vaporized. The gaseous components are then separated as they travel through a capillary column, with separation based on differences in their boiling points and interactions with the column's stationary phase. academicjournals.org As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), providing both qualitative (identification) and quantitative data. escholarship.org

| Parameter | Typical Condition |

|---|---|

| Derivatization Agent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA); Methanolic HCl |

| Column Type | Capillary column (e.g., DB-624, TRB-FFAP) academicjournals.orgoup.com |

| Injector Temperature | 240-250 °C academicjournals.org |

| Carrier Gas | Helium or Nitrogen |

| Oven Temperature Program | Gradient, e.g., starting at 50°C and ramping to 220°C academicjournals.org |

| Ionization Mode | Electron Ionization (EI) |

| MS Detector | Quadrupole or Time-of-Flight (TOF) |

Liquid Chromatography-Electrospray Mass Spectrometry (LC-ESI-MS/MS) for Ketoacid Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for analyzing compounds that are not amenable to GC, such as non-volatile and thermally labile molecules like ketomalonic acid. uah.edu A quantitative method for determining ketomalonic acid in drinking water has been developed using 2,4-dinitrophenylhydrazine (B122626) (DNPH) derivatization combined with liquid chromatography-electrospray mass spectrometry (LC-ESI-MS/MS). rsc.org

The process begins with the separation of the derivatized keto acids using liquid chromatography. The eluent from the LC column then enters the electrospray ionization (ESI) source of the mass spectrometer. ESI is a soft ionization technique that generates gaseous ions from liquid solutions, making it ideal for analyzing polar molecules without causing significant fragmentation. chromatographyonline.comsigmaaldrich.com The generated ions are then passed into the tandem mass spectrometer (MS/MS), which allows for highly selective quantification using modes like Multiple Reaction Monitoring (MRM). nih.gov This approach provides excellent sensitivity and can distinguish target analytes from a complex sample matrix. mdpi.com

Research has established specific detection limits and recovery rates for this method, highlighting its effectiveness for the trace analysis of keto acids. rsc.org

| Compound | Method Detection Limit (MDL) (μg L-1) | Mean Recovery (%) |

|---|---|---|

| Ketomalonic acid | 0.2 | 65% (reduced by matrix effects) |

| Glyoxylic acid | 0.5 | 94-109% |

| Pyruvic acid | 0.3 | 94-109% |

High Performance Liquid Chromatography (HPLC) Modes for Organic Acids

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of organic acids due to its versatility, simplicity, and speed. sigmaaldrich.comshimadzu.com The separation of organic acids, including ketomalonic acid, can be achieved through several distinct HPLC modes, primarily anion exchange, ion exclusion, and reversed-phase chromatography. shimadzu.beshimadzu.com

Ion exclusion chromatography is the most frequently used separation mode for organic acid analysis. shimadzu.be This technique utilizes a stationary phase composed of an H+ type cation exchange polymer. The separation mechanism is based on the principle of Donnan exclusion. Strong acids are highly ionized and are repelled by the negative charge of the stationary phase, causing them to be excluded from the pores of the packing material and elute quickly. shimadzu.be In contrast, weak acids like ketomalonic acid are less dissociated, especially in an acidic mobile phase, allowing them to penetrate the pores of the stationary phase. shimadzu.beshimadzu.com The degree to which they penetrate is related to their pKa, which results in differential retention times and enables their separation. shimadzu.be

Anion exchange chromatography separates molecules based on their net negative charge. This method employs a stationary phase containing fixed positive charges. shimadzu.be Organic acids in their anionic (deprotonated) form bind to these positively charged sites on the resin. google.comgoogle.com Separation is achieved because different organic acids have varying affinities for the stationary phase based on their charge density and structure. Elution is typically accomplished by passing a mobile phase with a high concentration of a competing anion (e.g., chloride) or by changing the pH to neutralize the charge on the organic acids, causing them to be released from the column. ct.gov This technique is effective for both the analysis and purification of organic acids from complex sample matrices. google.comresearchgate.net

Reversed-phase chromatography is a widely used HPLC mode that features a non-polar stationary phase (most commonly C18) and a polar mobile phase. wikipedia.org Because organic acids are generally hydrophilic, achieving adequate retention on a reversed-phase column can be challenging. shimadzu.beshimadzu.com However, this can be overcome by modifying the mobile phase to increase the hydrophobicity of the organic acid analytes.

A common approach is ion-suppression reversed-phase chromatography . By acidifying the mobile phase to a pH below the pKa of the organic acids (typically pH < 3), their ionization is suppressed. nih.govnih.gov The non-ionized form of the acid is less polar and interacts more strongly with the non-polar stationary phase, leading to increased retention and allowing for separation. researchgate.net This makes reversed-phase HPLC a simple and effective method for analyzing certain mixtures of organic acids. researchgate.net

Derivatization Strategies for Enhanced Analysis

In the analysis of ketomalonic acid hydrate, derivatization is a critical step to improve the volatility and thermal stability of the analyte, making it amenable to chromatographic techniques such as gas chromatography (GC). This process also enhances the sensitivity of detection by introducing moieties that are highly responsive to specific detectors.

O-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine (PFBHA) Derivatization

O-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine (PFBHA) is a widely used derivatizing agent for carbonyl compounds, including ketoacids. copernicus.org The reaction involves the hydroxylamine group of PFBHA attacking the keto group of ketomalonic acid to form a stable oxime derivative. copernicus.orgnih.gov The pentafluorobenzyl group is highly electronegative, which makes the resulting derivative particularly suitable for sensitive detection by electron capture detection (ECD) in GC.

Research into new analytical methods has explored the use of PFBHA in combination with acidic methanol as an alternative to more hazardous reagents like diazomethane for the analysis of ketoacids. researchgate.net This approach involves a two-step process: oximation of the keto group with PFBHA, followed by methylation of the carboxylic acid groups. While this PFBHA-acidic methanol derivatization method has proven comparable to PFBHA-diazomethane methods for other ketoacids like glyoxylic acid and pyruvic acid, studies have indicated that further research is necessary to enhance the methylation efficiency specifically for ketomalonic acid. researchgate.net

The general reaction scheme for PFBHA derivatization with a carbonyl compound is illustrated below:

Figure 1: General reaction of a carbonyl compound with PFBHA to form an oxime derivative.

2,4-Dinitrophenylhydrazine (DNPH) Derivatization

2,4-Dinitrophenylhydrazine (DNPH) is one of the most common reagents for the derivatization of aldehydes and ketones. agilent.comnih.gov The reaction between DNPH and the ketone functional group of ketomalonic acid results in the formation of a stable 2,4-dinitrophenylhydrazone derivative. nih.goviomcworld.com These derivatives are highly colored and possess strong ultraviolet (UV) absorbing properties, making them ideal for detection by High-Performance Liquid Chromatography (HPLC) with a UV-Vis or Diode Array Detector (DAD). agilent.comscioninstruments.com

The DNPH derivatization method is valued for its reliability and is widely applied in environmental analysis for quantifying carbonyl compounds. agilent.com However, a potential complication with this method is the formation of E/Z stereoisomers of the resulting hydrazone, which can lead to multiple peaks for a single analyte and complicate quantification. nih.gov Chromatographic conditions must be carefully optimized to either separate or co-elute these isomers for accurate analysis.

| Reagent | Target Functional Group | Resulting Derivative | Primary Analytical Technique | Key Advantage |

| PFBHA | Ketone | Oxime | Gas Chromatography (GC-ECD) | High sensitivity due to electrophoric PFB group |

| DNPH | Ketone | 2,4-Dinitrophenylhydrazone | High-Performance Liquid Chromatography (HPLC-UV) | Produces UV-active derivatives suitable for HPLC |

Methylation Approaches (e.g., Acidic Methanol vs. Diazomethane Alternatives)

Methylation is a crucial derivatization step for carboxylic acids like ketomalonic acid, converting them into their more volatile methyl ester forms for GC analysis. nih.govnih.gov Historically, diazomethane was a common methylating agent due to its high efficiency. However, it is highly toxic and explosive, prompting the development of safer alternatives.

Acidic methanol is a widely used alternative for methylation. researchgate.netresearchgate.net This method involves heating the sample with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. nih.govresearchgate.net While safer, acidic methanol methylation can be less efficient than diazomethane, and reaction conditions must be carefully optimized. researchgate.net Studies comparing acidic methanol to diazomethane for ketoacid analysis found that for compounds like glyoxylic acid and pyruvic acid, the results were comparable. researchgate.net However, for ketomalonic acid, it was noted that the methylation efficiency with acidic methanol needed improvement. researchgate.net

| Methylation Reagent | Advantages | Disadvantages | Notes on Ketomalonic Acid |

| Diazomethane | Highly efficient, rapid reaction | Highly toxic, explosive, carcinogenic | Effective, but safety concerns drive search for alternatives |

| Acidic Methanol | Safer, readily available | Slower reaction, may be incomplete, requires optimization | Lower methylation efficiency observed; further study needed researchgate.net |

Challenges and Considerations in Analytical Quantification

Accurate quantification of this compound, particularly at trace levels in complex environmental samples, presents several analytical challenges that must be addressed through careful method development and validation.

Matrix Effects in Complex Samples (e.g., Drinking Water)

The "matrix" refers to all components of a sample other than the analyte of interest. In complex samples like drinking water, the matrix can contain various organic and inorganic substances that interfere with the analysis. nih.govnih.gov This interference, known as the matrix effect, can either suppress or enhance the analytical signal, leading to underestimation or overestimation of the analyte concentration. nih.govmdpi.com

For instance, dissolved organic carbon (DOC) and salinity are common sources of matrix effects in water analysis. nih.gov These interfering substances can affect the efficiency of both the derivatization reaction and the ionization process in mass spectrometry, or they can co-elute with the target analyte in chromatography, causing signal interference. To mitigate matrix effects, strategies such as sample cleanup, the use of matrix-matched standards for calibration, or advanced chromatographic techniques like coupled-column LC may be employed. nih.gov

Optimization of Derivatization Conditions

The success of quantifying this compound heavily relies on the efficiency and reproducibility of the derivatization reaction. Therefore, the optimization of derivatization conditions is a critical step in method development. nih.govresearchgate.net Several parameters can significantly influence the reaction yield and must be systematically evaluated. researchgate.net

Key parameters for optimization include:

Reaction Temperature: Temperature can significantly affect the rate and completeness of the reaction. nih.govresearchgate.net

Reaction Time: Sufficient time is needed for the reaction to go to completion, but excessively long times can sometimes lead to the degradation of the derivatives. nih.govnih.gov

Reagent Concentration: The molar ratio of the derivatizing agent to the analyte must be optimized to ensure a complete reaction without introducing excessive reagent that might interfere with the analysis. iomcworld.com

pH: The pH of the reaction medium can be crucial, especially for reactions like oximation with PFBHA, where specific pH ranges can favor the reaction kinetics. nih.gov

A systematic approach, such as a factorial design, is often used to study the effects of these variables and identify the optimal conditions for the derivatization of this compound. nih.govresearchgate.net

Sensitivity and Detection Limits for Environmental and Biological Samples

The quantitative analysis of this compound in complex environmental and biological samples presents significant challenges. While specific limits of detection (LOD) and limits of quantification (LOQ) for this compound are not widely reported in scientific literature, the analytical techniques applied to similar α-keto acids and dicarboxylic acids provide a framework for its potential determination.

High-performance liquid chromatography (HPLC) is a principal method for the analysis of non-volatile organic acids in aqueous samples, including environmental waters like rain and fog. For related α-keto acids, HPLC-based procedures have been developed that demonstrate high sensitivity, capable of detecting concentrations at the submicromolar level. These methods often involve derivatization to enhance detectability, for instance, by reacting the keto group to form a chromophoric or fluorophoric quinoxilinol derivative, which can then be measured with high specificity and precision.

For biological fluids, methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) are commonly employed for the profiling of organic acids. These techniques offer high sensitivity and selectivity, which are crucial for distinguishing the target analyte from a complex biological matrix. While specific protocols for this compound are not established, the general methodologies for urinary or plasma organic acid analysis could be adapted. The primary challenge remains the development and validation of methods specifically for this compound to establish reliable LOD and LOQ values.

Table 1: Potential Analytical Methods and Considerations

| Analytical Technique | Applicability | Potential Sensitivity | Considerations for this compound |

|---|---|---|---|

| HPLC with UV or Fluorescence Detection | Environmental water samples (rain, fog, surface water) | Sub-micromolar to micromolar range | Requires a validated derivatization step for the geminal diol or its keto form; method development is needed. |

| LC-MS/MS | Biological fluids (urine, plasma), environmental samples | Nanomolar to picomolar range | High specificity and sensitivity; requires stable isotope-labeled internal standards for accurate quantification. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Biological fluids (urine, plasma) | Picomolar range | Requires derivatization to increase volatility (e.g., silylation); the stability of the gem-diol structure during derivatization and analysis must be considered. |

Spectroscopic Characterization in Research

Spectroscopic techniques are indispensable tools for the structural elucidation and analysis of this compound (dihydroxymalonic acid). Methods such as Nuclear Magnetic Resonance (NMR), UV-Visible, and Fourier Transform Infrared (FTIR) spectroscopy each provide unique information about the molecule's functional groups and structural arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for confirming the molecular structure of dihydroxymalonic acid. Both ¹H and ¹³C NMR provide definitive evidence for the hydrated geminal diol structure over the anhydrous keto form.

¹³C NMR Spectroscopy : In the ¹³C NMR spectrum of dihydroxymalonic acid, three distinct carbon signals are expected. The two equivalent carboxylic acid carbons (-COOH) appear as a single resonance in the downfield region typical for carboxyl groups. The central carbon, bonded to two hydroxyl groups (-C(OH)₂-), is highly deshielded and appears at a characteristic chemical shift. The presence of this signal and the absence of a signal in the typical ketone range (~190-220 ppm) confirms the hydrated structure. nih.govspectrabase.com

¹H NMR Spectroscopy : The ¹H NMR spectrum is simpler and primarily shows a single, broad resonance corresponding to the exchangeable protons of the two carboxylic acid groups and the two hydroxyl groups. The exact chemical shift and appearance of this peak can vary depending on the solvent, concentration, and temperature. Due to the absence of non-exchangeable C-H protons in the molecule, ¹H NMR is mainly used to confirm the presence of acidic and hydroxyl protons. spectrabase.comspectrabase.com

Table 2: Expected NMR Chemical Shifts for Dihydroxymalonic Acid

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹³C | Carboxylic Acid (-C OOH) | 165 - 185 | A single peak represents both equivalent carboxyl carbons. |

| ¹³C | Geminal Diol (-C (OH)₂) | 90 - 100 | This signal is characteristic of a hydrated carbonyl carbon and confirms the absence of a ketone group. |

| ¹H | Carboxyl & Hydroxyl (-COOH , -OH ) | 10 - 14 (variable) | A single, broad, exchangeable peak. Its integration corresponds to the four acidic/hydroxyl protons. |

UV-Visible Spectroscopy for Reaction Monitoring and Equilibrium Studies

UV-Visible spectroscopy is a valuable technique for studying chemical reactions and equilibria in solution. thermofisher.comresearchgate.net For ketomalonic acid, this method is particularly useful for investigating the hydration equilibrium between the anhydrous keto form and the geminal diol hydrate.

The anhydrous form, containing a carbonyl group, is expected to exhibit a weak electronic absorption band in the UV region corresponding to an n → π* transition, which is characteristic of keto acids. copernicus.org The hydration of the carbonyl group to form the stable geminal diol (dihydroxymalonic acid) results in the loss of this chromophore. acs.org Consequently, the n → π* absorption band is suppressed or absent in the spectrum of the hydrate. acs.org

This distinct spectral difference allows researchers to monitor the equilibrium. By measuring the change in absorbance at the characteristic wavelength for the n → π* transition, one can determine the relative concentrations of the keto and hydrate forms under various conditions (e.g., solvent, temperature, pH) and calculate the equilibrium constant (Keq) for the hydration reaction.

Table 3: Characteristic UV-Visible Absorption for Ketomalonic Acid and its Hydrate

| Species | Chromophore | Electronic Transition | Expected λmax (nm) | Application |

|---|---|---|---|---|

| Ketomalonic Acid (Anhydrous) | Carbonyl (C=O) | n → π* | ~300 - 340 (weak) | Quantification of the keto form. |

| This compound (Dihydroxymalonic Acid) | Geminal Diol (-C(OH)₂) | - | No significant absorption in the near-UV range. | Represents the baseline (disappearance of the keto signal). |

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound provides clear signatures of its constituent functional groups. nih.gov

The spectrum is dominated by features associated with the carboxylic acid and geminal diol moieties. A very broad and strong absorption band in the high-frequency region is characteristic of the O-H stretching vibrations of the hydrogen-bonded carboxylic acid and hydroxyl groups. The C=O stretching vibration of the carboxylic acid groups gives rise to a strong, sharp absorption band. The C-O stretching and O-H bending vibrations from both the carboxyl and diol groups contribute to a complex pattern of bands in the fingerprint region of the spectrum.

Table 4: Key FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Description of Band |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid (COOH) & Geminal Diol (C(OH)₂) | 3500 - 2500 | Very broad, strong absorption due to extensive hydrogen bonding. |

| C=O Stretch | Carboxylic Acid (-C=O ) | 1740 - 1700 | Strong, sharp absorption. |

| O-H Bend | Carboxylic Acid & Geminal Diol | 1440 - 1395 and 1260-1180 | Medium to strong in-plane bending vibrations. |

| C-O Stretch | Carboxylic Acid & Geminal Diol | 1300 - 1000 | Medium to strong stretching vibrations. |

Table of Compounds

| Compound Name | Synonym(s) | Chemical Formula |

|---|---|---|

| This compound | Dihydroxymalonic acid; Mesoxalic acid monohydrate | C₃H₄O₆ |

| Ketomalonic acid | Mesoxalic acid; Oxomalonic acid | C₃H₂O₅ |

| Oxalic acid | Ethanedioic acid | C₂H₂O₄ |

Theoretical and Computational Chemistry Studies of Ketomalonic Acid Hydrate

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the molecular properties of ketomalonic acid hydrate (B1144303). Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are instrumental in elucidating the electronic structure and energetics of the molecule.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It has been applied to study ketomalonic acid and its hydrate, providing information on their energies and vibrational modes. For instance, calculations at the B3LYP/6-31G(d,p) level of theory have been used to analyze the hydrated forms of malonic acid, a related dicarboxylic acid. These types of calculations help in understanding the stability and geometry of the molecule. DFT is also a valuable tool for studying chemical reactions and has been employed to investigate the mechanisms of various chemical transformations.

Molecular Orbital Simulations

Molecular orbital simulations are employed to visualize the distribution of electron density within a molecule and to understand bonding and reactivity. These simulations can be used to compare theoretical predictions with experimental results, such as those obtained from NMR spectroscopy. For example, molecular orbital calculations have been used to predict the relative populations of different tautomers of β-diketones, showing good agreement with experimental NMR data. These simulations provide a visual and quantitative picture of the molecular orbitals involved in chemical bonding and reactions.

Computational Studies on Tautomerism and Hydration Equilibria

Computational studies have been crucial in understanding the complex interplay between tautomerism and hydration in ketomalonic acid and related compounds. These studies model the energetic landscapes of these processes and the role of water in facilitating them.

Energy Profiles and Transition States for Keto-Enol Interconversion

The interconversion between the keto and enol forms of a molecule is a fundamental tautomeric process. Computational methods are used to map the energy profile of this reaction, identifying the transition states and calculating the activation energy barriers. For many simple ketones and aldehydes, the keto form is significantly more stable than the enol form. However, the presence of substituents and solvent can influence this equilibrium. The activation energies for these interconversions can be high, making the process slow at room temperature in the absence of a catalyst.

Table 1: Comparison of Keto-Enol Tautomerization Characteristics

| Feature | Description | Reference |

| Equilibrium | Generally favors the keto form for simple aldehydes and ketones. | |

| Catalysis | Can be catalyzed by both acids and bases. | |

| Activation Energy | Can be significant, leading to slow interconversion without a catalyst. |

Modeling of Water Networks and Proton Transfer Mechanisms

Water molecules play a critical role in the hydration and tautomerization of ketomalonic acid. Computational models are used to simulate the hydrogen-bonded water networks surrounding the molecule and to elucidate the mechanisms of proton transfer. These studies have shown that water can lower the activation barriers for tautomerization by participating in the proton transfer process. The arrangement of water molecules can either facilitate or hinder proton transfer, highlighting the importance of the local solvent structure. The Grotthuss mechanism, involving the hopping of protons through a hydrogen-bonded network, is a key concept in understanding proton transport in aqueous systems.

Influence of Solvent Environment on Structural Preferences

The structure and stability of ketomalonic acid are profoundly influenced by its immediate chemical environment, particularly the presence of solvents like water. In aqueous solutions, ketomalonic acid (the keto form) exists in equilibrium with its hydrate, dihydroxymalonic acid. wikipedia.orgcopernicus.org Computational studies are crucial for understanding the thermodynamics and structural implications of this hydration process.

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to model the interactions between ketomalonic acid hydrate and solvent molecules. A common approach involves creating "clusters" where the solute molecule is surrounded by a specific number of explicit solvent molecules. osti.gov By calculating the energies of these clusters, researchers can determine the most stable arrangements and the strength of the intermolecular interactions, primarily hydrogen bonds. For instance, studies on the related malonic acid have shown that the relative energies of its keto and enol tautomers are highly dependent on the degree of hydration. osti.gov Similar principles apply to this compound, where the solvent shell stabilizes the dihydroxy- moiety.

The influence of the solvent is not limited to bulk water. The behavior in different solvent environments can be predicted using a combination of implicit and explicit solvent models. nih.gov Implicit models, like the Conductor-like Screening Model (COSMO), represent the solvent as a continuous medium, which is computationally efficient for capturing bulk electrostatic effects. nih.gov For interactions where specific hydrogen bonds are critical, a hybrid approach that includes a few explicit solvent molecules within the implicit continuum provides a more accurate picture. nih.gov These calculations can reveal subtle changes in bond lengths, bond angles, and dihedral angles of the solute molecule as a direct consequence of solvent interactions.